molecular formula C11H18F3NO4 B13090834 (R)-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid

(R)-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid

Cat. No.: B13090834
M. Wt: 285.26 g/mol
InChI Key: IUCAIZFOVHKRTO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The presence of the trifluoromethyl group imparts unique chemical properties to the molecule, making it valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

®-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amino acid.

    Substitution: Introduction of various functional groups at the trifluoromethyl position.

Scientific Research Applications

®-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid is used in several scientific research applications:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid involves the reactivity of its functional groups. The Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during synthetic processes. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules, often enhancing its stability and bioactivity .

Comparison with Similar Compounds

Similar Compounds

    ®-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid: Features a trifluoromethyl group.

    ®-2-((Tert-butoxycarbonyl)amino)-hexanoic acid: Lacks the trifluoromethyl group.

    ®-2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoic acid: Shorter carbon chain.

Uniqueness

The presence of the trifluoromethyl group in ®-2-((Tert-butoxycarbonyl)amino)-6,6,6-trifluorohexanoic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other Boc-protected amino acids .

Properties

Molecular Formula

C11H18F3NO4

Molecular Weight

285.26 g/mol

IUPAC Name

(2R)-6,6,6-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C11H18F3NO4/c1-10(2,3)19-9(18)15-7(8(16)17)5-4-6-11(12,13)14/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)/t7-/m1/s1

InChI Key

IUCAIZFOVHKRTO-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCC(F)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC(F)(F)F)C(=O)O

Origin of Product

United States

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